Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- (also known as L-α-aminobutyric acid) is a complex compound with the molecular formula C₉H₁₈N₄O₆. It consists of a butanoic acid backbone linked to a threonyl, 2-aminobutanoyl, asparaginyl, tyrosyl, and another 2-amino group. This compound plays a significant role in various scientific fields due to its unique structure and properties .
Vorbereitungsmethoden
The synthetic routes for this compound involve intricate peptide synthesis techniques. Researchers typically employ solid-phase peptide synthesis (SPPS) or solution-phase methods. The reaction conditions vary, but they generally include coupling reagents, protecting groups, and deprotection steps. In industrial production, large-scale peptide synthesis is achieved using automated SPPS machines. These methods allow efficient assembly of the amino acid sequence in a controlled manner.
Analyse Chemischer Reaktionen
Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions:
Hydrolysis: Cleavage of peptide bonds using acid or enzymes.
Oxidation: Oxidative processes that modify specific amino acid residues.
Substitution: Replacement of functional groups. Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and enzymes (e.g., trypsin). Major products depend on the specific reaction conditions and the sequence of amino acids.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Biochemistry: Studying protein folding, structure, and function.
Medicine: Investigating peptide-based drugs and their interactions with biological targets.
Industry: Developing bioactive peptides for cosmetics, food additives, and pharmaceuticals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific target. It may act as a signaling molecule, enzyme inhibitor, or receptor ligand. Further research is needed to elucidate its precise molecular pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to this compound, it shares features with other amino acids and peptides. Notable similar compounds include:
L-Threonine: An essential amino acid involved in protein synthesis.
L-Tyrosine: A precursor for neurotransmitters and hormones.
L-Asparagine: Important for protein glycosylation and cell signaling.
Eigenschaften
CAS-Nummer |
123951-90-6 |
---|---|
Molekularformel |
C25H38N6O9 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O9/c1-4-15(28-24(38)20(27)12(3)32)21(35)31-18(11-19(26)34)23(37)30-17(10-13-6-8-14(33)9-7-13)22(36)29-16(5-2)25(39)40/h6-9,12,15-18,20,32-33H,4-5,10-11,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,36)(H,30,37)(H,31,35)(H,39,40)/t12-,15+,16+,17+,18+,20+/m1/s1 |
InChI-Schlüssel |
QBRHVAJXEQNMBR-KJSGDYLNSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.